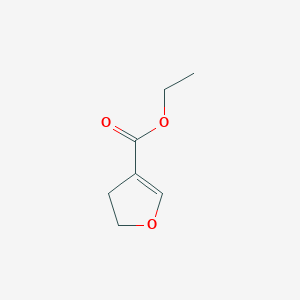

Ethyl 2,3-dihydro-4-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydrofuran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-10-7(8)6-3-4-9-5-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYPIHREWYSUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482265 | |

| Record name | ETHYL 2,3-DIHYDRO-4-FUROATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-82-6 | |

| Record name | ETHYL 2,3-DIHYDRO-4-FUROATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Early Studies of Dihydrofuran Chemistry

The chemistry of furan (B31954) and its derivatives has a rich history, dating back to the late 18th century when 2-furoic acid was first described by Carl Wilhelm Scheele in 1780. wikipedia.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org Dihydrofurans, which are partially saturated derivatives of furan, emerged as important structural motifs found in numerous natural products and as key intermediates in organic synthesis. rsc.orgzioc.ru Early research focused on the synthesis of furans through classic methods like the Feist–Benary and Paal–Knorr syntheses, with dihydrofurans often being intermediates in the hydrogenation of furan rings. wikipedia.org

Over time, the development of new synthetic methodologies, such as ring-closing alkene metathesis, has significantly advanced the ability to construct dihydrofuran rings with high levels of control, further cementing their importance in target-driven synthesis. rsc.org The 2,3-dihydrofuran (B140613) scaffold, in particular, is present in various biologically active compounds, including pharmaceuticals and agrochemicals. zioc.ru This has driven continuous research into novel and efficient methods for preparing polyfunctionalized 2,3-dihydrofurans, a class of compounds to which ethyl 2,3-dihydro-4-furoate belongs. zioc.ru

Strategic Importance of Furoate Esters in Synthetic Pathways

Furoate esters are strategically important building blocks in organic synthesis, serving as precursors to a wide range of valuable chemicals. mdpi.com Historically, the synthesis of certain isomers, such as 3-furoate (B1236865) esters, has been challenging and costly. google.com This has led to the exploration of indirect routes, where other furoate derivatives serve as key starting materials.

Ethyl 2,3-dihydro-4-furoate, for instance, is a valuable intermediate in the synthesis of ethyl 3-furoate. google.com The process can involve the bromination of this compound to yield ethyl 2,3-dibromo-tetrahydro-3-furoate, which is then dehydrobrominated to produce the desired ethyl 3-furoate. google.com While this particular route has been associated with low yields, it highlights the strategic use of dihydrofuroates in accessing other important furan (B31954) derivatives. google.com

The significance of furoate esters extends to the field of green chemistry and biorefineries. Furoic acid, a derivative of furfural, is a key platform chemical derived from biomass, and its esters, such as methyl furoate, are considered valuable green chemicals. mdpi.com Furthermore, the incorporation of a furoate ester moiety into a molecule can significantly enhance its properties. A notable example is fluticasone (B1203827) furoate, a corticosteroid where the furoate group increases both lipophilicity and receptor binding affinity, leading to improved therapeutic characteristics. patsnap.com

Structural Significance of Ethyl 2,3 Dihydro 4 Furoate in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the largest class of organic compounds and are fundamental to medicinal chemistry and materials science. uomus.edu.iqresearchgate.net Within this vast family, dihydrofurans represent an important subclass. zioc.ru

Ethyl 2,3-dihydro-4-furoate possesses a polyfunctional structure that is of great interest to synthetic chemists. Its core is a five-membered dihydrofuran ring, which contains an endocyclic double bond, making it a reactive π-nucleophile, dipolarophile, and dienophile. zioc.ru This inherent reactivity allows it to participate in a variety of cycloaddition and substitution reactions.

The presence of the ethyl ester group at the 4-position adds another layer of synthetic versatility. This functional group can be readily transformed through hydrolysis, transesterification, or reduction, providing access to a wide array of other derivatives. The combination of the reactive dihydrofuran ring and the modifiable ester group makes this compound a highly valuable and versatile building block for the synthesis of more complex heterocyclic systems and natural products. rsc.orgzioc.ru

Overview of Research Trajectories for Ethyl 2,3 Dihydro 4 Furoate

Retrosynthetic Analysis of the 2,3-Dihydro-4-furoate Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. lkouniv.ac.inairitilibrary.combibliotekanauki.pldeanfrancispress.com For this compound, the primary disconnection occurs at the ester group, leading to 2,3-dihydro-4-furoic acid and ethanol. This functional group interconversion (FGI) simplifies the target to the corresponding carboxylic acid.

A crucial carbon-carbon bond disconnection can be envisioned between the C4 and the carboxyl group of the dihydrofuran ring. This leads to a conceptual 4-acyl-2,3-dihydrofuran intermediate, which is a key precursor in several synthetic routes. Further disconnection of the 2,3-dihydrofuran (B140613) ring itself can be more complex but might involve strategies like ring-closing metathesis or intramolecular cyclizations of appropriately functionalized acyclic precursors.

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of appropriate starting materials is fundamental to an efficient synthesis. For this compound, two classes of compounds have emerged as particularly important precursors.

Utilization of 2,3-Dihydrofuran as a Key Substrate

2,3-Dihydrofuran is a readily available and versatile starting material for the synthesis of various substituted dihydrofurans. organic-chemistry.org Its electron-rich double bond makes it susceptible to electrophilic attack, a property that is exploited in acylation reactions to introduce the C4 substituent. The direct acylation of 2,3-dihydrofuran is a primary strategy for forming the core structure of the target molecule. google.comgoogle.com

Application of 4-Acyl-2,3-dihydrofurans in Synthetic Sequences

4-Acyl-2,3-dihydrofurans serve as pivotal intermediates in the synthesis of this compound. google.comgoogle.com These compounds, which can be prepared from 2,3-dihydrofuran, already possess the key carbon framework. The subsequent conversion of the acyl group to the ethyl ester is a more direct and often higher-yielding approach compared to direct esterification of the dihydrofuran ring.

Established Synthetic Routes to this compound

The existing synthetic methodologies for this compound can be broadly categorized into acylation-based approaches and more elaborate multi-step strategies.

Acylation Reactions as Primary Synthetic Approaches

The Friedel-Crafts acylation and related reactions are cornerstone methods for introducing an acyl group onto the 2,3-dihydrofuran ring. rsc.orgnih.gov This electrophilic substitution reaction typically involves reacting 2,3-dihydrofuran with an acylating agent in the presence of a Lewis acid catalyst.

One documented method involves the trichloroacetylation of 2,3-dihydrofuran to yield 2,3-dihydro-4-trichloroacetylfuran. google.comgoogle.com This intermediate can then be converted to this compound by treatment with an alcohol, such as ethanol, and a base like potassium carbonate. google.com The reaction of trichloroacetyl chloride with 2,3-dihydrofuran in the presence of pyridine (B92270) as an acid scavenger is a high-yield process for producing the acylated intermediate. google.com

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 2,3-Dihydrofuran | Trichloroacetyl chloride | Pyridine | 2,3-Dihydro-4-trichloroacetylfuran | High | google.com |

| 2,3-Dihydro-4-trichloromethylketone | Ethanol | Potassium Carbonate | This compound | - | google.com |

Multi-step Convergent and Divergent Synthesis Strategies

While direct acylation is a common approach, multi-step synthetic sequences offer greater flexibility and control, particularly for constructing more complex analogs. These can be classified as convergent or divergent syntheses. sathyabama.ac.inrsc.org

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages. For this compound, this could involve synthesizing a functionalized acyclic precursor that is then cyclized to form the dihydrofuran ring.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. In this context, 4-acyl-2,3-dihydrofurans can be considered a branch point. From this intermediate, one could synthesize not only this compound but also other esters, amides, or derivatives by reacting the acyl group with different nucleophiles.

While specific multi-step convergent or divergent routes leading directly to this compound are not extensively detailed in the provided search results, the principles of these strategies are well-established in organic synthesis and can be applied to this target. youtube.comyoutube.comyoutube.com For instance, a multi-step sequence could involve the initial formation of a different ester of 2,3-dihydro-4-furoic acid, which is then transesterified to the ethyl ester.

Emerging and Advanced Synthetic Approaches for this compound

The synthesis of this compound and related dihydrofuran structures is an area of active research, driven by the utility of these compounds as building blocks in various chemical industries. Modern synthetic strategies are increasingly focused on improving efficiency, selectivity, and sustainability. This section explores several advanced and emerging approaches, including catalytic functionalization, green chemistry principles, continuous flow applications, and enantioselective methods that are relevant to the synthesis of dihydrofuran derivatives.

Catalytic Methods in Dihydrofuran Functionalization

Catalytic methods offer powerful tools for the functionalization of the dihydrofuran ring, enabling the introduction of various substituents with high efficiency and selectivity. Both metal-based and organocatalytic systems have been developed to modify the dihydrofuran scaffold.

An organocatalytic approach for the C(sp³)–H functionalization of 5-methyl-2,3-dihydrofuran derivatives has been demonstrated using trifluoropyruvates. nih.govacs.org This method proceeds through a sequential exo-tautomerization/carbonyl-ene process under metal-free conditions, providing access to biologically significant CF₃-substituted 2,3-dihydrofurans in high yields. nih.govacs.org The reaction is notable for its mild conditions, good chemoselectivity, and scalability. nih.govacs.org

Nature-sourced catalysts are also being explored for the synthesis of functionalized dihydrofuran derivatives from renewable resources like glucose. bohrium.commdpi.com Catalysts such as magnesium oxide (MgO), chitosan, and N-Methyl-d-glucamine have been used to produce quadruple-functionalized dihydrofurans as key intermediates. bohrium.commdpi.com The reaction conditions, including catalyst loading and pH, can be adjusted to favor the formation of these dihydrofuran structures. bohrium.commdpi.com

The table below summarizes key aspects of these catalytic functionalization methods.

Table 1: Catalytic Methods for Dihydrofuran Functionalization

| Catalytic System | Substrate(s) | Key Features | Ref. |

|---|---|---|---|

| Organocatalytic | 5-Methyl-2,3-dihydrofuran derivatives, Trifluoropyruvates | Metal-free C(sp³)–H functionalization; Sequential exo-tautomerization/carbonyl-ene process; Mild conditions. | nih.govacs.org |

| Nature-Sourced Catalysts (MgO, Chitosan) | Glucose, Malononitrile (B47326) | Use of renewable feedstocks; Forms quadruple-functionalized dihydrofuran intermediates; Tunable reaction conditions. | bohrium.commdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for furan (B31954) derivatives, aiming to create more sustainable chemical processes. Furan chemistry aligns well with these principles, often utilizing renewable biomass as a feedstock and employing milder reaction conditions that generate fewer toxic by-products compared to traditional petrochemical routes. catalysis-summit.com

Key green chemistry considerations applicable to furan synthesis include:

Use of Renewable Feedstocks: Furan-based compounds are frequently derived from carbohydrates found in agricultural waste and lignocellulosic biomass. catalysis-summit.com This supports a circular economy model by reducing reliance on fossil fuels. catalysis-summit.comelsevier.es

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green furan chemistry. frontiersin.org Catalysts like zeolites, polyoxometalates, and non-noble metals enable the efficient conversion of biomass into valuable platform chemicals. frontiersin.org Palladium-catalyzed reactions, for instance, can be performed in benign solvents like 2-propanol or acetone, often diluted with water to minimize organic solvent use. elsevier.es

Energy Efficiency: Developing reactions that proceed at room temperature and without the need for constant stirring minimizes the required energy input. elsevier.es

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a key goal. elsevier.es Two eco-friendly, one-step synthetic routes for preparing a bio-based epoxy monomer from furan precursors have been developed, highlighting the potential for creating pure, furanic diglycidyl esters as alternatives to petrochemical versions. rsc.org

The application of these principles is crucial for the sustainable production of compounds like this compound, promoting the development of environmentally benign synthetic methodologies. acs.org

Continuous Flow Chemistry Applications in Related Furan Synthesis

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing for the synthesis of furan derivatives. This approach involves pumping reagents through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

A notable application is the transition-metal-free continuous-flow synthesis of 2,5-diaryl furans from 1,3-dienes. ed.ac.ukchemrxiv.orgacs.orgacs.org This method employs an oxidation-dehydration sequence. ed.ac.ukchemrxiv.orgacs.orgacs.org By streamlining the process into a continuous flow setup, the isolation of unstable endoperoxide intermediates is avoided, which leads to a significant improvement in isolated yields (averaging a 27% increase), enhanced safety, and reduced waste. ed.ac.ukchemrxiv.orgacs.orgacs.org

For example, the synthesis of an unsymmetrical furan, which had a 21% yield in a sequential batch process, was improved to a 40% yield using continuous flow. acs.org Similarly, a furan-phenylene co-oligomer that was obtained in only a 4% yield via batch processing was isolated in a 24% yield with the continuous-flow setup. acs.org This technology has also been applied to synthesize hydroxycyclopent-2-enones and methoxycyclopent-2-enones from furan substrates in a single operation using a nebulizer-based continuous flow photoreactor. rsc.org

The data below illustrates the improvement in yields for specific furan derivatives when switching from batch to continuous flow synthesis.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Selected Furans

| Compound | Batch Yield | Continuous Flow Yield | Ref. |

|---|---|---|---|

| Unsymmetrical furan 9i | 21% | 40% | acs.org |

| 3-Hexyl 2,5-diphenylfuran (B1207041) 9k | - | 58% | acs.org |

| Naphthyl analogue 9l | - | - | acs.org |

| Furan-phenylene 9m | 4% | 24% | acs.org |

Enantioselective Synthesis Considerations for Related Dihydrofurans

The development of enantioselective methods for synthesizing chiral dihydrofurans is of great interest due to the prevalence of these motifs in biologically active natural products. metu.edu.tr Catalytic asymmetric approaches provide a direct route to optically active 2,3-dihydrofurans.

One prominent strategy involves the copper-catalyzed asymmetric formal [3+2] cycloaddition of β-ketoesters with propargylic esters. nih.govdicp.ac.cn Using a catalyst system composed of Cu(OTf)₂ and a chiral tridentate P,N,N ligand, a variety of 2,3-dihydrofurans with an exocyclic double bond can be synthesized in good yields and with high enantioselectivities. nih.govdicp.ac.cn

Organocatalysis also offers powerful metal-free alternatives. Asymmetric organocatalytic domino Michael-S(N)2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds can produce enantiomerically enriched dihydrofuran derivatives. metu.edu.trrsc.org For example, a bifunctional quinine-derived squaramide organocatalyst can achieve high enantioselectivities (up to 97% ee) in very short reaction times (1-6 hours) at room temperature. metu.edu.trrsc.org Similarly, a chiral bifunctional thiourea (B124793) catalyst has been used to react 1,3-dicarbonyl compounds with (E)-β,β-bromonitrostyrenes, yielding polysubstituted dihydrofurans in good yields and enantioselectivities. acs.org

The following table summarizes the performance of different catalytic systems in the enantioselective synthesis of dihydrofurans.

Table 3: Enantioselective Synthesis of Dihydrofurans

| Catalytic System | Reaction Type | Key Features | Enantioselectivity (ee) | Ref. |

|---|---|---|---|---|

| Cu(OTf)₂ / Chiral P,N,N Ligand | Asymmetric [3+2] Cycloaddition | Synthesizes highly functionalized 2,3-dihydrofurans with an exocyclic double bond. | Good to high | nih.govdicp.ac.cn |

| Quinine/Squaramide Organocatalyst | Domino Michael-S(N)2 | Short reaction times (1-6 h); Room temperature; Metal-free. | Up to 97% | metu.edu.trrsc.org |

| Chiral Thiourea Catalyst | Domino Michael Addition-Alkylation | Reacts 1,3-dicarbonyls with bromonitrostyrenes; Metal-free. | Good | acs.org |

Chemical Reactivity and Transformations of this compound

This compound is a heterocyclic compound featuring a dihydrofuran ring substituted with an ethyl carboxylate group. This structure contains several reactive sites: the carbon-carbon double bond within the dihydrofuran ring, the ether linkage, and the ester functional group. The interplay of these features governs its chemical behavior, particularly the reactivity of the dihydrofuran ring system.

Spectroscopic Characterization and Structural Elucidation of Ethyl 2,3 Dihydro 4 Furoate and Its Derivatives

Advanced Spectroscopic and Diffraction Techniques in the Study of Ethyl 2,3-dihydro-4-furoate and its Derivatives

The comprehensive structural elucidation of this compound and its derivatives is achieved through the application of a suite of advanced spectroscopic and diffraction methods. While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide foundational data on the connectivity and functional groups, techniques such as Raman spectroscopy, X-ray crystallography, and UV-Visible spectroscopy offer deeper insights into the vibrational modes, three-dimensional solid-state structure, and electronic properties of these molecules.

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound, complementing the information obtained from IR spectroscopy. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra.

Detailed Research Findings:

While specific Raman spectroscopic data for this compound is not extensively documented in publicly available literature, the expected characteristic bands can be inferred from the analysis of related furan (B31954) and ester compounds. For instance, the Raman spectrum of the aromatic analogue, ethyl 2-furoate, displays distinct vibrational modes that can be compared to those expected for its dihydro counterpart. chemicalbook.com

Key vibrational modes anticipated in the Raman spectrum of this compound would include:

C=C Stretching: The double bond within the dihydrofuran ring is expected to produce a strong Raman band, typically in the region of 1650-1680 cm⁻¹.

C=O Stretching: The carbonyl group of the ethyl ester will also give rise to a characteristic band, usually observed between 1700 and 1750 cm⁻¹.

CH₂ Vibrations: The methylene (B1212753) groups in the dihydrofuran ring and the ethyl group will exhibit various stretching and bending (scissoring, wagging, twisting) vibrations. For example, CH₂ deformation modes in similar heterocyclic systems have been assigned in Raman spectra at various wavenumbers including around 1458 cm⁻¹, 1444 cm⁻¹, and 1347 cm⁻¹. researchgate.net

Ring Vibrations: The dihydrofuran ring itself will have characteristic "breathing" and deformation modes, though these are often complex and can be coupled with other vibrations.

The analysis of Raman spectra for a series of 2,3-dihydrofuran (B140613) derivatives often involves monitoring the shifts in these key bands upon substitution, which provides insights into the electronic effects of the substituents on the ring and ester functionalities. acs.orgnih.gov In process analytical chemistry, Raman spectroscopy can be utilized for real-time monitoring of reactions involving the formation or modification of such heterocyclic systems. beilstein-journals.org

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Ester) | 1700 - 1750 | Strong | Position can be influenced by conjugation and inductive effects. |

| C=C Stretch (Dihydrofuran) | 1650 - 1680 | Strong | Characteristic of the endocyclic double bond. |

| CH₂ Scissoring | ~1440 - 1470 | Medium | Arises from the methylene groups in the ring and ethyl chain. |

| C-O-C Stretch (Ether) | 1050 - 1250 | Medium | Associated with the ether linkage in the dihydrofuran ring. |

| C-O Stretch (Ester) | 1000 - 1300 | Medium | Two distinct C-O stretching bands are expected for the ester group. |

| Ring Deformation Modes | Variable | Medium-Weak | Complex vibrations involving the entire dihydrofuran ring structure. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the nature of intermolecular interactions in the crystal lattice.

Detailed Research Findings:

As of now, the single-crystal X-ray structure of this compound has not been reported in open crystallographic databases. However, the structural analysis of numerous more complex molecules containing a 2,3-dihydrofuran moiety provides a clear indication of the structural parameters that would be expected. nih.govthieme-connect.com For example, X-ray diffraction studies on various substituted 2,3-dihydrofurans have confirmed the non-planar, envelope or twisted conformation of the five-membered ring. nih.govthieme-connect.com

Should a single crystal of this compound be successfully grown and analyzed, the crystallographic data would precisely define:

The degree of planarity of the dihydrofuran ring.

The bond lengths of the C=C double bond, the C-O ether linkage, and the C-C single bonds within the ring.

The bond lengths and angles of the ethyl ester group, and its orientation relative to the dihydrofuran ring.

The presence of any significant intermolecular interactions, such as C-H···O hydrogen bonds, which would influence the crystal packing.

In related, more complex derivatives, such as those resulting from multicomponent reactions, X-ray crystallography has been instrumental in unambiguously establishing the trans or cis stereochemistry of substituents on the dihydrofuran ring. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value / Feature | Significance |

| Crystal System | Not predictable; depends on molecular packing. Common systems include monoclinic or orthorhombic. | Describes the symmetry of the unit cell. |

| Space Group | Not predictable; will determine the arrangement of molecules within the unit cell. | Defines the symmetry elements present in the crystal. |

| Dihydrofuran Ring Conformation | Likely a non-planar envelope or twisted conformation. | Reveals the puckering of the saturated part of the ring. |

| C=C Bond Length | Approx. 1.33 - 1.35 Å | Confirms the presence and nature of the double bond. |

| C-O (ether) Bond Length | Approx. 1.36 - 1.38 Å (for C=C-O) and 1.43 - 1.45 Å (for C-CH₂-O) | Provides insight into the electronic environment of the ether linkage. |

| C=O Bond Length | Approx. 1.20 - 1.22 Å | Characteristic of the ester carbonyl group. |

| Intermolecular Interactions | Potential for weak C-H···O hydrogen bonds involving the ester and ether oxygen atoms. | Governs the packing of molecules in the crystal lattice and influences physical properties like melting point. |

UV-Visible Spectroscopy (if applicable for electronic transitions)

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorbance (λ_max) correspond to the energy required to promote electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals.

Detailed Research Findings:

For a molecule like this compound, significant absorption is expected in the ultraviolet region rather than the visible spectrum, as it is a colorless compound. The electronic structure is dominated by the α,β-unsaturated ester chromophore.

The anticipated electronic transitions are:

π → π* Transition: This transition involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital associated with the C=C-C=O conjugated system. This is typically a high-energy transition, resulting in a strong absorption band in the UV region, likely around 200-250 nm. The conjugation between the double bond of the ring and the carbonyl group of the ester is the primary determinant of this absorption.

n → π* Transition: This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atoms) to a π* anti-bonding orbital. These transitions are generally of lower energy and much weaker intensity than π → π* transitions. For the ester carbonyl group, this would result in a weak absorption band at a longer wavelength, potentially in the 270-300 nm region, although it may be obscured by the much stronger π → π* band.

The exact position and intensity of these absorption bands are sensitive to the solvent used due to differential stabilization of the ground and excited states. While specific UV-Vis spectra for this compound are not readily found, studies on similar α,β-unsaturated esters and cyclic ethers confirm that the absorption maxima lie well within the UV range. msu.edu The absence of extended conjugation means the energy required for electronic transitions is high, precluding absorption in the visible range.

Interactive Data Table: Expected UV-Visible Absorption for this compound

| Electronic Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | 200 - 250 | High ( > 10,000) | C=C-C=O conjugated system |

| n → π | 270 - 300 | Low ( < 100) | Carbonyl group (C=O), Ether oxygen (C-O-C) |

Computational Chemistry and Theoretical Studies on Ethyl 2,3 Dihydro 4 Furoate

Electronic Structure and Bonding Analysis of the Furoate System

The electronic structure of the furoate system is characterized by the interplay between the furan (B31954) ring and the ethyl ester group. The oxygen atom within the furan ring and the carbonyl group of the ester introduce significant polarity and potential for hydrogen bonding. acs.org Theoretical calculations, such as Density Functional Theory (DFT), can elucidate the electron distribution, molecular orbitals, and bonding characteristics.

Analysis of related furoate systems, like fluticasone (B1203827) furoate, reveals that the furoate ring can engage in hydrophobic interactions and weak hydrogen bonds. acs.org For instance, a very weak hydrogen bond (3.93 Å) was identified between the oxygen atom of the furoate ring and a glutamine residue in a protein-bound state. acs.org The bond lengths within the furoate ring, such as C–O (1.41 Å) and C=C (1.32 Å), are crucial parameters that can be determined and compared with reference values to understand the electronic delocalization and bonding. nih.gov

Conformational Analysis and Energetic Profiles of Ethyl 2,3-dihydro-4-furoate

Conformational analysis of this compound is essential for understanding its flexibility and the relative stability of its different spatial arrangements. Theoretical methods can be used to calculate the potential energy surfaces and rotational barriers of the key rotatable bonds.

For example, in studies of similar structures like fluticasone furoate, potential energy plots have been calculated for the most dynamic bonds to determine their rotational barriers. acs.orgnih.gov These calculations have shown that the furoate ring can be conformationally rigid in certain environments, with significant rotational barriers (e.g., ~10 kcal/mol). acs.org In contrast, the ethyl group of an ester can be more flexible, exhibiting a lower rotational barrier (e.g., ~1.4 kcal/mol). acs.org Such analyses help in understanding how the molecule might adapt its conformation upon interaction with other molecules or in different phases (solid, solution, protein-bound). acs.orgnih.gov

Reaction Mechanism Studies of Synthetic and Transformative Pathways

Theoretical studies are pivotal in elucidating the mechanisms of reactions involving furoate derivatives. These studies can map out potential energy surfaces, identify transition states and intermediates, and calculate the energetics and kinetics of various reaction pathways.

Theoretical Investigation of Transition States and Intermediates

Computational methods are employed to locate and characterize the structures of transition states and intermediates along a reaction coordinate. For instance, in the reaction of related furan derivatives with hydroxyl radicals, transition state structures for OH addition at different positions on the furan ring have been calculated, revealing varying energy barriers. acs.org Similarly, for unimolecular decomposition reactions that may not have a clear transition state, methods like microcanonical variational transition state theory are used. nih.gov The identification of these transient species is crucial for a detailed understanding of the reaction mechanism.

Energetics and Kinetics of Key Reactions

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are identified, their relative energies can be calculated to determine the reaction's thermodynamics and kinetics. Theoretical calculations can provide rate constants for various elementary steps. For example, studies on the pyrolysis of methyl 2-furoate have involved constructing potential energy surfaces and developing kinetic models to understand its decomposition pathways. nih.govacs.org These studies have shown that the main consumption pathways can include unimolecular dissociation, ipso-substitution, and H-addition/abstraction reactions. nih.govacs.org The rate constants for these reactions are often calculated using transition state theory and can be dependent on temperature and pressure. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). These predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For instance, in the study of cellulose (B213188) furoate, 13C Nuclear Magnetic Resonance (NMR) spectroscopy was used to determine substitution patterns, a task that can be supported by theoretical predictions of chemical shifts. researchgate.net Similarly, X-ray diffraction analysis, which provides information about the crystal structure, can be complemented by computational methods that predict stable crystal packing arrangements. researchgate.net

Quantitative Structure-Reactivity Relationship (QSAR) Studies

QSAR models are developed by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined reactivity data. nih.govijert.organalis.com.my For example, a QSAR study on the aminolysis of 2,4-dinitrophenyl 5-substituted-2-furoates used kinetic data to derive parameters like βacyl and ρ(x) values, which provide insights into the transition state structure. mdpi.com Such studies can help in predicting the reactivity of new, unsynthesized derivatives and in understanding the factors that govern their chemical behavior.

Future Perspectives and Unexplored Research Directions for Ethyl 2,3 Dihydro 4 Furoate

Development of Novel and More Efficient Synthetic Pathways

Future research will likely focus on overcoming these limitations. Promising directions include:

Electrochemical Synthesis : The use of electrochemistry offers a green and powerful alternative for constructing dihydrofuran rings. An electrochemically enabled (3+2) cycloaddition of β-dicarbonyls with alkenes has been shown to produce dihydrofuran derivatives, a method that avoids the need for stabilizing groups on the alkene substrate. rsc.org Investigating similar electrochemical cycloadditions could provide a direct and efficient pathway to ethyl 2,3-dihydro-4-furoate.

Catalytic Annulation Reactions : Novel catalytic systems are emerging for the synthesis of fused dihydrofurans. For example, a ruthenium-catalyzed, three-component reaction using sulfoxonium ylides and 1,4-dioxane (B91453) as a methylene (B1212753) source has been developed. acs.org Adapting such annulation strategies could provide new entries to functionalized dihydrofurans.

Intramolecular Cyclizations : Copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols has been reported as a general method for preparing 4-bromo-2,3-dihydrofurans. rsc.org These brominated intermediates are valuable handles for further functionalization, potentially leading to this compound through subsequent coupling and modification reactions.

Chemodivergent and Recyclable Catalysis : A chemodivergent method using a recyclable magnesium oxide catalyst has been developed to selectively produce bicyclic polyhydroxyalkyl dihydrofurans from unprotected carbohydrates and malononitrile (B47326) under mild, aqueous conditions. figshare.com Exploring similar heterogeneous catalytic systems could lead to highly sustainable and selective syntheses of dihydrofuroate precursors.

| Synthetic Strategy | Potential Advantage | Relevant Research Finding |

| Electrochemical (3+2) Cycloaddition | High reactivity without stabilizing groups, green chemistry. | Accomplished between unbiased alkenes and 1,3-dicarbonyls to access dihydrofuran derivatives. rsc.org |

| Ruthenium-Catalyzed Annulation | Use of readily available building blocks. | Developed for the synthesis of dihydrofuran-fused coumarins and naphthalenes. acs.org |

| Copper-Catalyzed Cyclization | Provides functionalized intermediates for diversification. | A general preparation of 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. rsc.org |

| Recyclable Heterogeneous Catalysis | Sustainable, mild reaction conditions, high selectivity. | MgO catalyst used for converting carbohydrates to bicyclic dihydrofurans. figshare.com |

Discovery of Unprecedented Reactivity and Transformations

The dihydrofuran scaffold is rich in functionality, presenting opportunities for discovering novel chemical transformations. Future research into the reactivity of this compound could unveil reactions that expand its synthetic utility.

Potential areas of exploration include:

Asymmetric Hydroformylation : Rhodium-catalyzed asymmetric hydroformylation of 2,3- and 2,5-dihydrofuran (B41785) has been achieved with unprecedented regio- and enantioselectivities using hybrid phosphine-phosphonite ligands. researchgate.net Applying this transformation to this compound could generate chiral building blocks with significant value in medicinal chemistry.

Ring Contractions and Expansions : Dihydrofurans can undergo fascinating ring manipulations. A photochemical ring contraction of 2,5-dihydrofurans to yield polysubstituted oxetanes has been demonstrated. beilstein-journals.org Investigating the susceptibility of this compound to similar photochemical or transition-metal-catalyzed ring rearrangements could open pathways to novel heterocyclic systems.

Catalytic C-O Bond Cleavage : The reductive cleavage of the C-O bond in dihydrofurans represents an important transformation. researchgate.net Exploring selective catalytic reductions of the dihydrofuran ring in this compound could provide access to a range of functionalized linear compounds that would be otherwise difficult to synthesize.

Palladium-Catalyzed Transformations : Ethyl 3-furoate (B1236865), a related compound, undergoes palladium-catalyzed arylation in the synthesis of furo[3,2-c]quinolin-4(5H)-ones. mdpi.com Exploring the reactivity of the double bond in this compound in similar palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) could lead to a diverse array of C4-substituted derivatives.

Expansion of Applications in Emerging Chemical Fields

While some furoate derivatives have established uses, the full potential of this compound remains largely untapped. Future research is expected to expand its applications into new and emerging fields, driven by the unique properties of the dihydrofuran core.

Promising application areas include:

Medicinal Chemistry : Derivatives of similar heterocyclic systems have shown significant biological activity. For example, a sulfonylurea derivative containing a furan (B31954) ring acts as an anti-inflammatory agent. researchgate.net Furthermore, compounds like ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibit anti-proliferative activity and induce apoptosis in leukemia cells. nih.gov These findings strongly suggest that this compound could serve as a valuable scaffold for the design and synthesis of novel therapeutic agents.

Agrochemicals : Furan derivatives are known to possess a wide range of biological activities, including potential use as antimicrobial agents. ontosight.ai The development of novel fungicides and bactericides based on the this compound structure is a viable research direction.

Materials Science : The reactivity of the dihydrofuran ring and the ester functionality make this compound an interesting candidate for polymerization research. The development of novel polymers incorporating this moiety could lead to materials with unique thermal, optical, or biodegradable properties.

| Field | Potential Application | Rationale based on Related Compounds |

| Medicinal Chemistry | Anti-inflammatory, Anticancer Agents | A furan-containing sulfonylurea is anti-inflammatory researchgate.net; a dihydrofuran carboxylate derivative is cytotoxic to cancer cells. nih.gov |

| Agrochemicals | Antimicrobial Agents | Furan derivatives are known to exhibit antibacterial and antifungal properties. ontosight.ai |

| Materials Science | Novel Polymers | The bifunctional nature of the molecule (alkene and ester) makes it a candidate for polymerization reactions. |

Integration with Sustainable and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding synthetic research. Future work on this compound will undoubtedly focus on integrating more sustainable practices, with biocatalysis playing a key role.

Key future directions include:

Biocatalytic Synthesis : Enzymes, particularly lipases, are powerful tools for green synthesis. They can catalyze reactions with high selectivity under mild conditions. nih.govnih.gov Research into lipase-catalyzed esterification or transesterification to produce this compound from a corresponding acid or different ester could offer a highly sustainable manufacturing process. mdpi.com Furthermore, whole-cell biocatalysis presents an opportunity for the enantioselective synthesis of chiral alcohols from ester precursors, a strategy that could be adapted for producing chiral derivatives of this compound. mdpi.com

Renewable Feedstocks : Methods for converting renewable feedstocks like unprotected carbohydrates into functionalized dihydrofurans are being developed. figshare.com Linking these bio-based synthetic streams to the production of this compound or its precursors would represent a significant advance in sustainable chemistry.

Electrochemical Synthesis for Greener Processes : As mentioned, electrochemical methods can replace hazardous reagents. For example, electrochemical synthesis of dihydrofurans can avoid the use of toxic lead salts commonly employed in chemical routes. gla.ac.uk

Synergistic Application of Advanced Characterization and Computational Methods

A deeper understanding of the structure, reactivity, and reaction mechanisms of this compound will be crucial for unlocking its full potential. The synergy between advanced analytical techniques and computational chemistry will be instrumental in this endeavor.

Future research will likely involve:

Advanced Spectroscopic and Chromatographic Characterization : Detailed structural elucidation of novel derivatives will require sophisticated techniques. The use of 2D NMR spectroscopy (COSY, HSQC, HMBC) is essential for unambiguously confirming the structure and stereochemistry of complex molecules derived from dihydrofurans. mdpi.com Advanced chromatographic methods, such as HPLC, are critical for analyzing reaction mixtures and purifying products. sielc.com

Computational and Mechanistic Studies : Density Functional Theory (DFT) calculations and other computational methods are becoming indispensable for understanding reaction pathways. jchemrev.com Such studies have been used to support proposed mechanisms for the formation of dihydrofuran products and to rationalize observed selectivities. figshare.com Applying computational modeling to predict the reactivity of this compound, explore potential reaction mechanisms, and design new catalysts will accelerate discovery and innovation. researchgate.net This predictive power can help guide experimental work, saving time and resources.

Q & A

Basic: What are the common synthetic routes for Ethyl 2,3-dihydro-4-furoate, and how can reaction efficiency be optimized?

Methodological Answer:

this compound can be synthesized via esterification of 2,3-dihydro-4-furoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimization involves:

- Temperature Control : Maintain 60–80°C to balance reaction rate and minimize side reactions (e.g., ether formation) .

- Catalyst Loading : Use 0.5–1.0 mol% acid catalyst to avoid excessive decomposition.

- Solvent-Free Conditions : Improve atom economy by avoiding solvents, as demonstrated in analogous ester syntheses .

- Reflux Time : Monitor via TLC or GC-MS to terminate the reaction at ~85% conversion, reducing backward hydrolysis .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) be resolved when characterizing this compound derivatives?

Methodological Answer:

Discrepancies often arise from conformational isomerism or impurities. Mitigation strategies include:

- Variable-Temperature NMR : Resolve overlapping signals by analyzing at 25°C and −20°C to distinguish rotamers .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for diastereotopic protons in the dihydrofuran ring .

- IR Coupling with DFT Calculations : Compare experimental carbonyl (C=O) stretches (~1740 cm⁻¹) with computed vibrational modes (e.g., using Gaussian) to confirm structural assignments .

- Crystallographic Validation : Resolve absolute configuration via single-crystal X-ray diffraction (e.g., using SHELXTL software) .

Basic: What analytical techniques are most effective for purity assessment of this compound?

Methodological Answer:

- HPLC with UV Detection : Use a C18 column (mobile phase: 70:30 MeOH/H₂O) to quantify impurities <0.1% .

- DSC Analysis : Monitor melting behavior (expected range: 45–50°C) to detect eutectic mixtures .

- Elemental Analysis : Verify C, H, O content within ±0.3% of theoretical values (C₇H₁₀O₃) .

- Karl Fischer Titration : Ensure water content <0.05% to prevent hydrolysis during storage .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- *DFT Calculations (e.g., B3LYP/6-31G)**: Model transition states for nucleophilic acyl substitution or ring-opening reactions. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- MD Simulations : Study solvent effects (e.g., ethanol vs. DMSO) on reaction pathways using GROMACS .

- QSPR Models : Corrate substituent effects (e.g., electron-withdrawing groups on the furan ring) with reaction rates using COSMO-RS .

Basic: How should reaction conditions be controlled to minimize by-products during this compound synthesis?

Methodological Answer:

- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of the dihydrofuran ring .

- Stoichiometric Precision : Maintain a 1.1:1 molar ratio of ethanol to 2,3-dihydro-4-furoic acid to drive esterification to completion .

- pH Control : Keep reaction medium at pH 4–5 to avoid base-catalyzed side reactions (e.g., saponification) .

- Additive Use : Introduce molecular sieves (3Å) to absorb water and shift equilibrium toward ester formation .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) be applied to study reaction mechanisms involving this compound?

Methodological Answer:

- ¹³C-Labeling at the Carbonyl Group : Synthesize Ethyl [1-¹³C]-2,3-dihydro-4-furoate to track acyl transfer via ¹³C NMR .

- Deuterium Exchange Studies : Introduce ²H at the α-position of the ester group to monitor kinetic isotope effects (KIE) in hydrolysis reactions .

- LC-MS with Isotopic Enrichment : Quantify intermediates in ring-opening reactions using ¹⁸O-labeled water to trace oxygen incorporation .

Notes on Evidence Usage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.